4-(2-Hydroxyethyl)-3-nitrobenzonitrile
Description
4-(2-Hydroxyethyl)-3-nitrobenzonitrile is a benzonitrile derivative with a nitro (-NO₂) group at the 3-position and a 2-hydroxyethyl (-CH₂CH₂OH) substituent at the 4-position of the benzene ring. Its molecular formula is C₉H₈N₂O₃, and it combines the electron-withdrawing properties of the nitrile (-CN) and nitro groups with the hydrogen-bonding capability of the hydroxyethyl group.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-6-7-1-2-8(3-4-12)9(5-7)11(13)14/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGUEWGCKJFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568895 | |
| Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69395-14-8 | |
| Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-3-nitrobenzonitrile typically involves the nitration of 4-(2-Hydroxyethyl)benzonitrile. This can be achieved through the following steps:
Nitration Reaction: The starting material, 4-(2-Hydroxyethyl)benzonitrile, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzonitrile ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(2-Hydroxyethyl)-3-nitrobenzonitrile.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Hydroxyethyl)-3-nitrobenzonitrile may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products Formed
Reduction: 4-(2-Aminoethyl)-3-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(2-Carboxyethyl)-3-nitrobenzonitrile.
Scientific Research Applications
4-(2-Hydroxyethyl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile and nitro groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-3-nitrobenzonitrile depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
Key Observations :
- This improves solubility in polar solvents like ethanol or DMSO.
- The nitro group in all analogs contributes to electron-withdrawing effects, stabilizing negative charges and influencing reactivity in substitution reactions.
Spectroscopic and Reactivity Profiles
- Vibrational Spectroscopy: DFT studies on 4-methyl-3-nitrobenzonitrile reveal that substituents alter C≡N and NO₂ stretching frequencies. The hydroxyethyl group in 4-(2-Hydroxyethyl)-3-nitrobenzonitrile likely shifts these modes further due to hydrogen bonding .
- In contrast, PANB’s isopentylamino group facilitates adsorption onto metal surfaces via lone-pair interactions .
Biological Activity
4-(2-Hydroxyethyl)-3-nitrobenzonitrile, a compound with the CAS number 69395-14-8, has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings, providing a comprehensive overview of its biological activity.
Research indicates that 4-(2-Hydroxyethyl)-3-nitrobenzonitrile exhibits various biological activities, primarily due to its nitro group and the benzonitrile moiety. The compound's mechanisms of action may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with Biological Macromolecules : It can potentially bind to proteins or nucleic acids, disrupting their normal functions.
Biological Activity Overview
The biological activities of 4-(2-Hydroxyethyl)-3-nitrobenzonitrile are summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of 4-(2-Hydroxyethyl)-3-nitrobenzonitrile against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
- Anthelmintic Properties : Research highlighted the compound's effectiveness against helminth infestations in livestock. Dosage studies revealed that it could be administered safely without severe side effects, making it a candidate for veterinary applications .
- Cytotoxic Effects : In vitro studies demonstrated that 4-(2-Hydroxyethyl)-3-nitrobenzonitrile exhibited cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
